

An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A)

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Compound of Interest

Compound Name: *Guanosine 5'-triphosphate-5'-adenosine*

Cat. No.: *B078190*

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Disclaimer: The user's request specified "**Guanosine 5'-triphosphate-5'-adenosine**". However, the vast majority of scientific literature and available data corresponds to a related but different molecule, Diadenosine 5',5'''-P₁,P₅-pentaphosphate (Ap5A). This guide will focus on Ap5A, a potent bisubstrate inhibitor of adenylate kinase, which is likely the molecule of interest for a detailed technical guide aimed at researchers. **Guanosine 5'-triphosphate-5'-adenosine** (GpppA) is a distinct molecule with different properties and applications, primarily as an mRNA cap analog.

Core Properties of Diadenosine Pentaphosphate (Ap5A)

Diadenosine pentaphosphate (Ap5A) is a dinucleotide polyphosphate consisting of two adenosine molecules linked by a chain of five phosphate groups. It is a structural analog of two adenosine diphosphate (ADP) molecules.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ap5A is presented in the table below.

Property	Value	Reference
Molecular Formula	C20H26N10O22P5Li3	[2]
Molecular Weight	934.2 D (trilithium salt)	[2]
CAS Number	75522-97-3	[2]
Appearance	Solid	[3]
Solubility	Soluble in water.	N/A
Storage	Store at -20 °C.[4]	[4]
Stability	At +2 to +8°C, stable within specification range for 24 months.	[2]

Spectroscopic Properties

³¹P Nuclear Magnetic Resonance (NMR):

- Free Ap5A: In its free form, the ³¹P NMR spectrum of Ap5A displays two main groups of signals. The signals for the terminal phosphates (1-P and 5-P) are centered around 11.1 ppm, while the middle phosphates (2-, 3-, and 4-P) resonate around 22.8 ppm upfield from 85% H3PO4.[5][6]
- Mg²⁺-bound Ap5A: The addition of magnesium ions (Mg²⁺) causes a shift in these resonances to approximately 11.7 ppm and 22.3 ppm, respectively.[5][6]
- Enzyme-bound Ap5A: When bound to adenylate kinase, the ³¹P NMR spectrum of Ap5A shows five distinct groups of signals, indicating an asymmetric binding to the enzyme.[5][6] This asymmetry is further enhanced in the presence of Mg²⁺. [5][6]

¹H Nuclear Magnetic Resonance (NMR):

- The proton NMR spectra of diadenosine polyphosphates, including Ap5A, show an upfield shift of the adenosine proton resonances compared to mononucleotides like ADP and ATP.[7] This suggests a base-stacking interaction between the two adenosine moieties in solution.[7]

The extent of this interaction tends to decrease as the length of the phosphate chain increases.[7]

Biological Role and Signaling Pathways

Ap5A is recognized as a signaling molecule, particularly in the cardiovascular system and in response to cellular stress.[8][9]

Inhibition of Adenylate Kinase

The primary and most well-characterized biological role of Ap5A is its potent and specific inhibition of adenylate kinase (AK).[1][10][11] Adenylate kinase is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction: $2 \text{ ADP} \rightleftharpoons \text{ATP} + \text{AMP}$. [1] By inhibiting this enzyme, Ap5A can modulate cellular energy charge and influence signaling pathways that are sensitive to the cellular AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1]

The inhibitory potency of Ap5A against various adenylate kinase isozymes is presented in the table below.

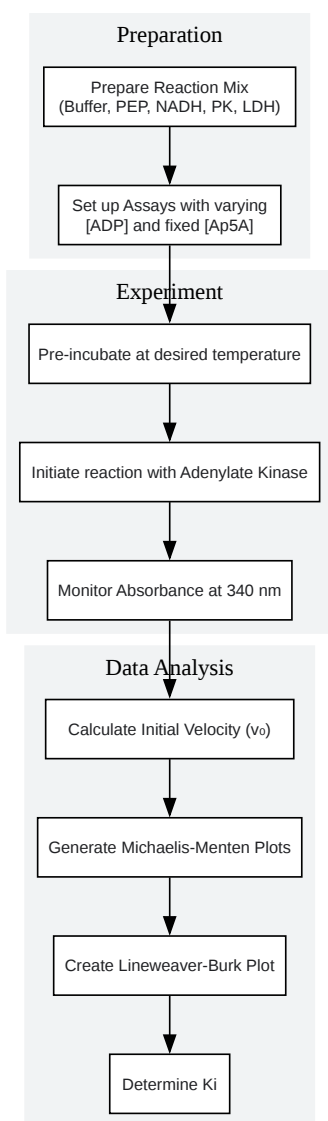
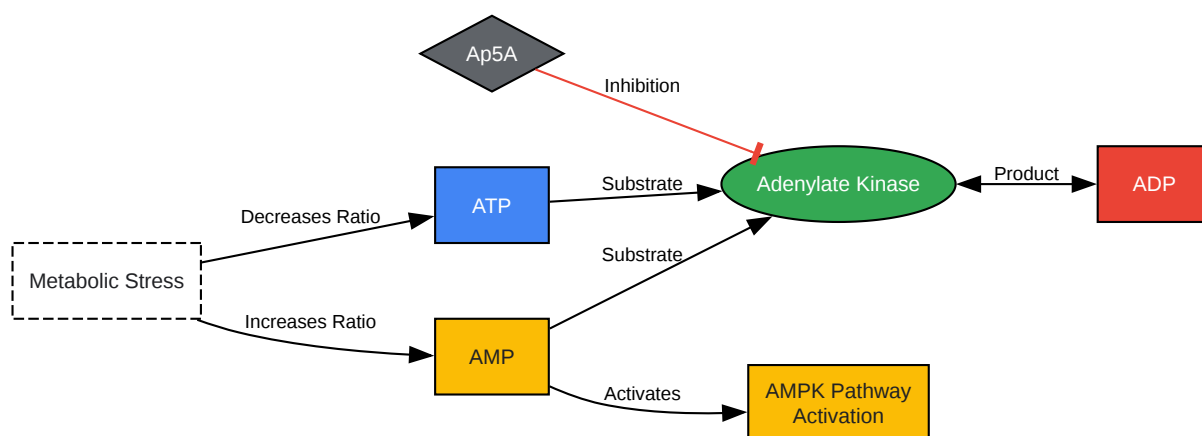
Enzyme	Organism/Tissue	Ki Value	Reference
Adenylate Kinase	Rabbit Muscle	~2.5 nM	[12]
Adenylate Kinase	Human Hemolysate	Inhibition at $\geq 2 \mu\text{M}$	[11]
Adenylate Kinase	E. coli	$K_d \approx 140\text{--}350 \text{ nM}$	[13]

Cardiovascular Signaling

Ap5A has been identified as a signaling molecule in the heart.[8] Myocardial tissue contains significant amounts of Ap5A, and its concentration decreases during ischemia.[8] Ap5A can modulate the activity of ATP-sensitive potassium (KATP) channels, which are important in the cardiac response to metabolic stress.[8][14] At pre-ischemic concentrations, Ap5A helps maintain a low probability of KATP channel opening, whereas at the lower concentrations found during ischemia, it allows for a higher probability of channel opening.[8]

Ap5A is also a potent activator of cardiac ryanodine receptors (RyR2), revealing a novel high-affinity binding site for adenine nucleotides.[\[9\]](#)[\[15\]](#) This suggests a role for Ap5A in regulating intracellular calcium release in cardiomyocytes, particularly under conditions of cellular stress.
[\[9\]](#)[\[15\]](#)

The signaling pathway involving Ap5A and adenylate kinase in the context of cellular energy homeostasis can be visualized as follows:



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